Lupinic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

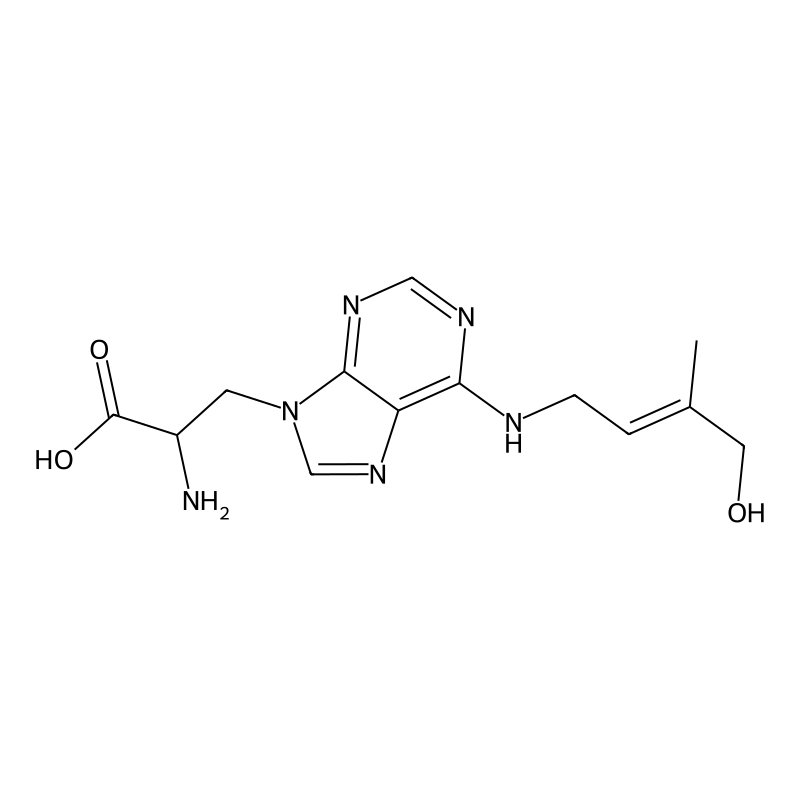

Isomeric SMILES

Lupinic acid, scientifically known as β-[6-(4-hydroxy-3-methylbut-trans-2-enylamino)purin-9-yl]alanine, is a purinyl amino acid identified as a novel metabolite of zeatin, a plant growth hormone. This compound was first isolated from the seedlings of Lupinus angustifolius and is characterized by its unique structure that combines features of both purines and amino acids, which contributes to its biological significance in plant physiology .

- Acid-Base Reactions: As an amino acid, lupinic acid can act both as a proton donor (acid) and acceptor (base), allowing it to participate in zwitterionic forms at physiological pH .

- Ninhydrin Test: This test can be employed to detect the presence of lupinic acid by reacting with its amine group to produce a colored complex, indicative of amino acids .

- Peptide Formation: Lupinic acid can participate in peptide bond formation, linking with other amino acids to form proteins, which is crucial for various biological functions .

Lupinic acid exhibits several biological activities, primarily related to its role as a metabolite of zeatin. It is involved in:

- Plant Growth Regulation: As a derivative of zeatin, lupinic acid plays a role in regulating growth and development processes in plants, influencing cell division and differentiation.

- Antioxidant Properties: Some studies suggest that compounds related to lupinic acid may exhibit antioxidant activity, potentially protecting plant tissues from oxidative stress .

The synthesis of lupinic acid can be achieved through various methods:

- Biomimetic Synthesis: Utilizing enzymatic pathways that mimic natural biosynthesis processes. This method often involves the use of specific enzymes or conditions that promote the formation of lupinic acid from precursor compounds like zeatin .

- Chemical Synthesis: Laboratory synthesis may involve the coupling of purine derivatives with alanine under controlled conditions to yield lupinic acid. The specific reagents and conditions can vary based on the desired yield and purity .

Lupinic acid has potential applications in various fields:

- Agriculture: Its role as a plant growth regulator makes it valuable for enhancing crop yields and improving plant health.

- Biotechnology: The understanding of lupinic acid's metabolic pathways could lead to biotechnological applications in genetic engineering for improved plant traits.

- Pharmaceuticals: Investigating its biological activities may open avenues for developing new therapeutic agents based on its structure and function .

Lupinic acid shares similarities with various other compounds, particularly those involved in amino acid metabolism and plant growth regulation. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Zeatin | Cytokinin | Promotes cell division; precursor to lupinic acid. |

| L-lupinic Acid | Amino Acid | Zwitterionic form; derived from purine metabolism. |

| Adenosine | Nucleoside | Involved in energy transfer; similar purine structure. |

| Cytokinins | Plant Hormones | Regulate growth; structurally related to purines. |

Lupinic acid's uniqueness lies in its combination of purine and amino acid structures, which allows it to function specifically within the context of plant growth regulation while also participating in broader metabolic processes.

Molecular Formula (C13H18N6O3) and Weight (306.32 g/mol)

Lupinic acid possesses the molecular formula C13H18N6O3 with a molecular weight of 306.32 g/mol [1] [2]. The compound represents a purine alkaloid and a non-proteinogenic alpha-amino acid, specifically classified as an alanine derivative [1]. The molecular composition includes thirteen carbon atoms, eighteen hydrogen atoms, six nitrogen atoms, and three oxygen atoms, reflecting its complex heterocyclic structure that combines both purine and amino acid functionalities [1] [2].

The exact mass of lupinic acid has been determined to be 306.14403846 Da, which corresponds precisely to its monoisotopic mass [1] [2]. This molecular weight places lupinic acid within the range of medium-sized bioactive compounds, larger than simple amino acids but smaller than peptide molecules [1]. The Chemical Abstracts Service registry number for lupinic acid is 67392-79-4, while the L-enantiomer specifically bears the CAS number 58137-33-0 [1] [2].

Structural Characterization as β-[6-(4-hydroxy-3-methylbut-trans-2-enylamino)purin-9-yl]alanine

Lupinic acid is structurally characterized as β-[6-(4-hydroxy-3-methylbut-trans-2-enylamino)purin-9-yl]alanine, a designation that reveals its complex architecture [6] [7]. The International Union of Pure and Applied Chemistry name for this compound is 2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid [1] [2]. This nomenclature describes a molecule consisting of an alanine backbone linked through its side chain to a purine ring system that bears a substituted butenyl side chain [1] [2].

The structural framework comprises three major components: a purine heterocyclic system, an alanine moiety, and a hydroxyisopentenyl substituent [2] . The purine ring system features a fused pyrimidine-imidazole structure characteristic of adenine derivatives [1] [31]. The amino acid portion maintains the standard alpha-amino acid structure with both amino and carboxyl functional groups attached to the central carbon atom [1] [2]. The hydroxyisopentenyl group is attached to the sixth position of the purine ring through an amino linkage, creating the distinctive structural signature of this metabolite [6] [7].

The compound exists as stereoisomers, with L-lupinic acid representing the naturally occurring and biologically significant form [2]. The L-enantiomer is specifically described as (2S)-2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid, indicating the S-configuration at the alpha-carbon of the amino acid portion [2]. The presence of a defined bond stereocenter with E-configuration in the butenyl side chain contributes to the overall three-dimensional structure of the molecule [1] [2].

Physical and Chemical Properties

The physical and chemical properties of lupinic acid reflect its dual nature as both a purine derivative and an amino acid [1] [2]. The compound exhibits a formal charge of zero under neutral conditions, indicating its zwitterionic character typical of amino acids [1] [2] [33]. The molecular complexity value of 419 suggests a structurally intricate molecule with multiple ring systems and functional groups [1] [2].

Table 1: Fundamental Physical and Chemical Properties of Lupinic Acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₈N₆O₃ | [1] [2] |

| Molecular Weight | 306.32 g/mol | [1] [2] [3] |

| Exact Mass | 306.14403846 Da | [1] [2] |

| Hydrogen Bond Donors | 4 | [1] [2] |

| Hydrogen Bond Acceptors | 8 | [1] [2] |

| Rotatable Bonds | 7 | [1] [2] |

| Topological Polar Surface Area | 139 Ų | [1] [2] |

| Heavy Atom Count | 22 | [1] [2] |

| XLogP3-AA | -3 | [1] [2] |

| Complexity | 419 | [1] [2] |

The topological polar surface area of 139 square angstroms indicates a highly polar molecule with significant potential for hydrogen bonding interactions [1] [2]. This extensive polar surface area results from the presence of multiple nitrogen atoms in the purine ring, the amino and carboxyl groups of the alanine portion, and the hydroxyl group in the side chain [1] [2]. The calculated partition coefficient (XLogP3-AA) of -3 suggests strong hydrophilic character and preference for aqueous environments over lipophilic phases [1] [2].

The compound contains four hydrogen bond donor sites and eight hydrogen bond acceptor sites, reflecting its capacity for extensive intermolecular interactions [1] [2]. The seven rotatable bonds provide considerable conformational flexibility, allowing the molecule to adopt multiple three-dimensional arrangements [1] [2]. These structural features contribute to the compound's ability to interact with biological macromolecules and participate in various biochemical processes [1] [2].

Solubility Characteristics

The solubility characteristics of lupinic acid are largely determined by its zwitterionic nature and multiple polar functional groups [30] [33]. As an amino acid derivative, lupinic acid exhibits the typical amphoteric behavior of compounds containing both amino and carboxyl groups [30] [33]. The presence of the purine ring system and the hydroxylated side chain further influences its dissolution properties in various solvents [31] [40].

Table 2: Predicted Solubility Characteristics of Lupinic Acid

| Solvent/Medium | Expected Solubility | Rationale | Reference |

|---|---|---|---|

| Water | Moderate to Good | Zwitterionic nature, multiple hydrogen bonding sites | [30] [33] [38] |

| Dimethyl Sulfoxide | Good | Aprotic polar solvent, dissolves amino acids well | [10] [39] |

| Ethanol | Limited | Limited due to polar groups versus hydrophobic purine | [38] [39] |

| Methanol | Limited | Limited due to polar groups versus hydrophobic purine | [38] [39] |

| Acetone | Limited | Limited polar solubility | [39] |

| Chloroform | Poor | Poor due to high polarity of compound | [10] |

| Benzene | Poor | Poor due to high polarity of compound | [10] |

Water solubility is expected to be moderate to good due to the compound's zwitterionic character and multiple hydrogen bonding sites [30] [33] [38]. The amino and carboxyl groups can form ionic interactions with water molecules, while the purine nitrogen atoms and hydroxyl group provide additional sites for hydrogen bonding [30] [33]. The highly negative partition coefficient supports significant aqueous solubility [1] [2].

Organic solvents show varying degrees of compatibility with lupinic acid [39]. Dimethyl sulfoxide is predicted to provide good solubility due to its aprotic polar nature and established ability to dissolve amino acid derivatives [10] [39]. Alcoholic solvents such as ethanol and methanol may offer limited solubility, as the polar functional groups compete with the hydrophobic purine system [38] [39]. Nonpolar solvents like chloroform and benzene are expected to show poor solubility due to the highly polar nature of the compound [10].

Acid-Base Properties

The acid-base properties of lupinic acid arise from its multiple ionizable functional groups, including the amino acid portion and the purine ring system [30] [33]. Like other amino acids, lupinic acid exhibits zwitterionic behavior, existing as a dipolar ion under physiological conditions [30] [33]. The compound contains both acidic and basic sites that can undergo protonation and deprotonation reactions depending on the solution pH [30] [33].

The carboxyl group of the alanine portion serves as the primary acidic site, capable of donating a proton to form the carboxylate anion [30] [33]. The amino group functions as a basic site, accepting protons to form the ammonium cation [30] [33]. Additionally, the purine ring system contains nitrogen atoms that can participate in acid-base equilibria, similar to other purine derivatives [31] [34].

The isoelectric point of lupinic acid is expected to fall within the typical range for amino acids containing additional basic groups, likely shifted toward a more basic pH compared to simple amino acids [30] [33]. The presence of multiple nitrogen atoms in the purine ring may contribute additional basicity to the overall molecular behavior [31] [34]. The zwitterionic form predominates at neutral pH, with the amino group protonated and the carboxyl group deprotonated [30] [33].

Spectroscopic Characteristics

The spectroscopic characteristics of lupinic acid reflect its complex molecular structure incorporating both purine and amino acid functionalities [15] [19]. Nuclear magnetic resonance spectroscopy provides detailed structural information about the various proton and carbon environments within the molecule [15] [19]. The purine ring system contributes characteristic aromatic signals, while the amino acid portion and aliphatic side chain produce distinct aliphatic resonances [15] [19].

Infrared spectroscopy reveals the presence of characteristic functional group vibrations [16] [20]. The amino acid portion contributes typical stretching frequencies for the amino group, carboxyl group, and carbon-hydrogen bonds [16] [20]. The carboxyl group shows characteristic carbonyl stretching around 1710-1680 wavenumbers, while the amino group produces both stretching and bending vibrations [16] [20]. The hydroxyl group in the side chain contributes additional stretching frequencies in the 3200-3600 wavenumber region [16] [20].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of purine amino acid derivatives [18]. The molecular ion peak appears at mass-to-charge ratio 306, corresponding to the molecular weight [1] [2]. Fragmentation patterns likely include loss of the side chain, amino acid portion, and purine-specific fragments [18]. The multiple nitrogen atoms in the structure contribute to complex fragmentation behavior under electron impact conditions [18].

L-Lupinic Acid as an Enantiomer

L-lupinic acid exists as the naturally occurring enantiomer of lupinic acid, characterized by its specific three-dimensional arrangement of atoms around the single chiral center located at the alpha-carbon of the alanine moiety [2] [8]. The compound possesses the systematic name (2S)-2-amino-3-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]propanoic acid, which explicitly defines its stereochemical configuration [2] [7]. This nomenclature indicates that the alpha-carbon exhibits the S-configuration according to the Cahn-Ingold-Prelog priority rules, placing L-lupinic acid in the class of L-amino acid derivatives [2] [7].

The enantiomeric nature of L-lupinic acid is fundamentally important for its biological activity and metabolic role within plant systems [6]. The L-configuration corresponds to the naturally occurring stereoisomer found in Lupinus angustifolius and other plant species, where it functions as a metabolite of the cytokinin zeatin [3] [4]. This specific stereochemical arrangement is crucial for enzyme recognition and subsequent metabolic transformations within the plant [9] [10].

The relationship between L-lupinic acid and its theoretical D-enantiomer demonstrates the importance of stereochemistry in biological systems [11] [12]. Research has shown that optically active L-lupinic acid can be obtained through enantioselective synthesis methods, achieving enantiomeric excesses greater than 95% [11] [12]. These synthetic approaches have enabled the preparation of both L and D forms of lupinic acid, allowing for comparative studies of their biological activities and metabolic behaviors [11] [12].

The chiral center at the alpha-carbon position is the sole source of optical activity in lupinic acid, making the compound a relatively simple case study in amino acid stereochemistry [5] [2]. The presence of four different substituents around this carbon—namely the amino group, carboxyl group, hydrogen atom, and the purinyl side chain—creates the necessary conditions for chirality [2] [7]. The specific spatial arrangement of these groups in the L-form results in the characteristic optical rotation and biological activity associated with the natural compound [13].

The stereochemical integrity of L-lupinic acid is maintained through its biosynthetic pathway, where enzymatic processes ensure the selective formation of the L-enantiomer [9] [10]. This stereospecificity reflects the evolutionary optimization of metabolic pathways to produce compounds with specific three-dimensional structures required for biological function [6]. The enzyme systems responsible for lupinic acid biosynthesis demonstrate remarkable stereochemical fidelity, consistently producing the L-form without significant racemization [9] [10].

Understanding the enantiomeric properties of L-lupinic acid has practical implications for analytical chemistry and quality control in natural product research [14]. High-performance liquid chromatography methods have been developed specifically for the detection and quantification of L-lupinic acid, taking advantage of its unique stereochemical properties for separation and identification [14]. These analytical approaches are essential for studying the compound's occurrence, distribution, and metabolic fate in plant systems [15] [16].

Tautomerism in Lupinic Acid

Lupinic acid exhibits complex tautomeric behavior arising from its multiple ionizable functional groups, including the amino acid portion and the purine ring system [17] [18] [19]. The compound's ability to exist in different tautomeric forms is a direct consequence of its zwitterionic nature, which allows for intramolecular proton transfer and the formation of multiple resonance structures [17] [18] [19]. These tautomeric equilibria are pH-dependent and play crucial roles in determining the compound's chemical reactivity, solubility, and biological activity [20] [19].

The primary tautomeric forms of lupinic acid include the neutral form, the zwitterionic form, and various protonated and deprotonated species [17] [18] [21]. Under physiological conditions, the zwitterionic form predominates, characterized by a protonated amino group and a deprotonated carboxyl group [17] [18] [21]. This dipolar ionic form, designated as L-lupinic acid zwitterion, represents the most stable configuration at neutral pH and is responsible for many of the compound's characteristic properties [17] [18] [21].

The zwitterionic form of L-lupinic acid can be represented as (2S)-2-azaniumyl-3-(6-{[(2E)-4-hydroxy-3-methylbut-2-en-1-yl]amino}-9H-purin-9-yl)propanoate, emphasizing the ionic character of both the amino and carboxyl groups [21] [22]. This tautomeric form exhibits enhanced solubility in aqueous media and demonstrates unique hydrogen bonding patterns that influence its interactions with biological macromolecules [20] [19] [23].

The purine ring system within lupinic acid contributes additional complexity to the tautomeric equilibria through its multiple nitrogen atoms [24] [25]. Similar to other purine derivatives, lupinic acid can undergo protonation and deprotonation at various nitrogen positions within the ring system, leading to additional tautomeric forms [24] [25]. These nitrogen atoms can participate in acid-base equilibria, creating a network of interconnected tautomeric states that respond to changes in pH and ionic strength [24] [25].

The side chain hydroxyl group in the hydroxyisopentenyl substituent represents another site for tautomeric behavior [5]. This hydroxyl group can participate in hydrogen bonding interactions both intramolecularly and intermolecularly, potentially stabilizing certain tautomeric forms over others [5]. The E-configuration of the double bond in this side chain constrains the conformational flexibility but does not eliminate the possibility of tautomeric rearrangements involving the hydroxyl group [5].

Temperature effects significantly influence the tautomeric equilibria of lupinic acid, with higher temperatures generally favoring less structured forms and increased conformational mobility [20] [19]. Studies have shown that the relative populations of different tautomeric forms can shift dramatically with temperature changes, affecting the compound's physical and chemical properties [20] [19]. These temperature-dependent effects are particularly important for understanding the behavior of lupinic acid under various analytical and biological conditions [20] [19].

The kinetics of tautomeric interconversion in lupinic acid involve relatively rapid proton transfer processes, typically occurring on timescales much faster than most analytical measurements [20] [19]. This rapid equilibration means that observed properties represent weighted averages of all populated tautomeric forms rather than characteristics of individual tautomers [20] [19]. Nuclear magnetic resonance spectroscopy has proven particularly valuable for studying these dynamic equilibria, providing insights into the relative populations and exchange rates of different tautomeric forms [26].

Structural Confirmation Methods

The structural confirmation of lupinic acid has relied on a comprehensive array of analytical techniques, each providing complementary information about different aspects of the molecule's three-dimensional structure and stereochemical properties [4] [9] [10]. The initial structural elucidation of lupinic acid as β-[6-(4-hydroxy-3-methylbut-trans-2-enylamino)purin-9-yl]alanine was achieved through a combination of chemical degradation, spectroscopic analysis, and synthetic confirmation [4] [9] [10].

Mass spectrometry has played a central role in confirming the molecular structure and stereochemical features of lupinic acid [27] [28]. High-resolution mass spectrometry provides precise molecular weight determination, while tandem mass spectrometry reveals characteristic fragmentation patterns that confirm the connectivity between the purine ring, alanine backbone, and hydroxyisopentenyl side chain [15] [16] [27]. The fragmentation behavior of lupinic acid in mass spectrometry is highly informative, showing specific losses that correspond to the different structural components and providing evidence for the proposed molecular architecture [15] [16] [27].

Nuclear magnetic resonance spectroscopy represents the most powerful tool for detailed structural confirmation of lupinic acid [29] [26] [30]. Both one-dimensional and two-dimensional NMR techniques have been employed to establish the complete structure, including stereochemical assignments [29] [26] [30]. The ¹H NMR spectrum of lupinic acid shows characteristic signals for the purine aromatic protons, the alanine alpha-proton, and the complex multipicity patterns of the hydroxyisopentenyl side chain [29] [26] [30]. The chemical shifts and coupling patterns observed in the NMR spectra provide unambiguous evidence for the proposed structure and stereochemistry [29] [26] [30].

Carbon-13 NMR spectroscopy has been particularly valuable for confirming the carbon framework of lupinic acid and establishing the connectivity between different molecular regions [31] [32] [30]. The ¹³C NMR spectrum shows distinct signals for the purine carbons, the alanine carbons, and the side chain carbons, with chemical shifts that are consistent with the proposed structure [31] [32] [30]. Two-dimensional NMR experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have provided detailed information about spatial relationships between different parts of the molecule [26].

Chemical synthesis has served as the ultimate confirmation of the proposed structure for lupinic acid [9] [10]. The successful synthesis of lupinic acid through rational chemical methods has not only confirmed the structural assignment but also provided access to both enantiomers for biological testing [11] [9] [10] [12]. These synthetic approaches have demonstrated the feasibility of constructing the complex molecular architecture of lupinic acid and have validated the stereochemical assignments made through spectroscopic methods [11] [9] [10] [12].

Chromatographic methods have been developed specifically for the structural confirmation and analytical determination of lupinic acid [23] [16] [14]. High-performance liquid chromatography with various detection methods has enabled the separation and identification of lupinic acid from complex natural product mixtures [23] [16] [14]. The chromatographic behavior of lupinic acid, including its retention times and response to different mobile phase compositions, provides additional structural information that complements other analytical techniques [23] [16] [14].

X-ray crystallography, while challenging due to the difficulty in obtaining suitable crystals of lupinic acid, would provide the most definitive structural confirmation [33]. Although direct crystallographic studies of lupinic acid itself have not been reported, related compounds and synthetic intermediates have been characterized by X-ray diffraction, providing valuable insights into the three-dimensional structure and hydrogen bonding patterns [33]. These studies have confirmed the predicted stereochemical arrangements and have revealed important details about the molecular conformation and packing interactions [33].

Stereochemical Analysis Techniques

The stereochemical analysis of lupinic acid requires sophisticated analytical approaches capable of distinguishing between enantiomers and characterizing the three-dimensional arrangement of atoms within the molecule [34] [35] [36]. Optical rotation measurements represent one of the fundamental techniques for stereochemical characterization, providing information about the overall chirality and enantiomeric purity of lupinic acid samples [13] [37]. The specific rotation of L-lupinic acid has been measured under standardized conditions, establishing reference values for comparison with synthetic and isolated samples [13] [37].

Circular dichroism spectroscopy has emerged as a powerful tool for stereochemical analysis of lupinic acid, offering enhanced sensitivity and detailed information about the electronic transitions associated with the chiral centers [35]. The circular dichroism spectrum of L-lupinic acid shows characteristic Cotton effects that are diagnostic of the S-configuration at the alpha-carbon [35]. These spectral features arise from the asymmetric environment around the chromophoric groups and provide a fingerprint for the specific stereochemical arrangement [35].

Chiral chromatography represents the most practical and widely used method for stereochemical analysis of lupinic acid [34] [36]. Various chiral stationary phases have been evaluated for the separation of lupinic acid enantiomers, with several showing excellent resolution and reproducibility [34] [36]. These chromatographic methods enable the determination of enantiomeric excess and the monitoring of stereochemical purity during synthesis and isolation procedures [34] [36].

Nuclear magnetic resonance spectroscopy with chiral derivatizing agents provides another approach for stereochemical analysis of lupinic acid [38] [26]. The use of chiral shift reagents or chiral auxiliaries can induce observable differences in the NMR spectra of different enantiomers, enabling stereochemical assignments and enantiomeric ratio determinations [38] [26]. These methods are particularly valuable when combined with two-dimensional NMR techniques that provide spatial information about molecular conformations [38] [26].

Enzymatic methods for stereochemical analysis take advantage of the stereospecificity of enzymes to distinguish between enantiomers of lupinic acid [11] [12]. Enantioselective enzyme reactions, such as the aminopeptidase-catalyzed hydrolysis used in the synthesis of optically active lupinic acid, can serve both as synthetic tools and analytical methods [11] [12]. These enzymatic approaches often provide exceptional stereochemical selectivity and can be used for both preparative and analytical purposes [11] [12].

Computational methods have become increasingly important for stereochemical analysis and prediction in lupinic acid research [37] [33]. Quantum mechanical calculations can predict optical rotation values, conformational preferences, and spectroscopic properties based on the molecular structure and stereochemistry [37] [33]. These theoretical approaches complement experimental measurements and provide insights into the relationship between structure and stereochemical properties [37] [33].

Advanced mass spectrometry techniques, including ion mobility spectrometry and collision-induced dissociation, can provide stereochemical information through analysis of fragmentation patterns and gas-phase conformations [15] [27] [28]. Different stereoisomers may exhibit distinct fragmentation behavior or mobility characteristics, enabling their differentiation and characterization [15] [27] [28]. These methods are particularly valuable for analyzing complex mixtures where traditional separation methods may be challenging [15] [27] [28].

The combination of multiple stereochemical analysis techniques provides the most comprehensive characterization of lupinic acid samples [34] [35] [36]. Orthogonal methods can validate stereochemical assignments and provide complementary information about different aspects of molecular structure and behavior [34] [35] [36]. This multi-technique approach is essential for establishing stereochemical purity, monitoring synthetic processes, and ensuring the quality of lupinic acid preparations for biological studies [34] [35] [36].

Recent advances in analytical instrumentation have enhanced the sensitivity and precision of stereochemical analysis for lupinic acid [34] [35] [36]. Modern instruments equipped with high-resolution detectors and advanced data processing capabilities can detect trace amounts of stereochemical impurities and provide detailed information about enantiomeric compositions [34] [35] [36]. These technological improvements have made routine stereochemical analysis more accessible and reliable for lupinic acid research [34] [35] [36].